

KCL-286: Application Notes and Protocols for Oral Administration in Preclinical Research

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Compound of Interest

Compound Name: KCL-286

Cat. No.: B1192426

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Introduction

KCL-286 (also known as C286) is an orally bioavailable small molecule agonist of the Retinoic Acid Receptor Beta 2 (RAR β 2).[1][2] It is under investigation as a potential therapeutic agent for spinal cord injury (SCI) and other neurological conditions.[2][3] **KCL-286** promotes axonal regeneration and functional recovery by modulating the glial scar, influencing the extracellular matrix, and activating intrinsic neuronal repair programs.[2] These application notes provide a summary of the available preclinical and clinical data for **KCL-286** and detailed protocols for its use in a research setting.

Mechanism of Action

KCL-286 selectively binds to and activates RAR β 2, a nuclear receptor that functions as a ligand-dependent transcription factor. Upon activation by **KCL-286**, RAR β 2 forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade has been shown to upregulate genes involved in axonal outgrowth and neuronal regeneration.

One of the key downstream pathways influenced by RAR β 2 activation is the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival and growth.

Additionally, **KCL-286** has been shown to upregulate the expression of DNA repair proteins, such as ATM and BRCA1, in the spinal cord following injury.

Recent studies suggest a novel mechanism where neuronal RAR β activation by an agonist leads to increased local retinoic acid production in NG2+ expressing glial cells. This retinoic acid is then released in exosomes and taken up by adjacent axons, creating a permissive environment for neurite outgrowth.

Data Presentation

Preclinical Efficacy and Pharmacokinetics (Rat Model)

KCL-286 has demonstrated efficacy in rat models of spinal cord injury when administered orally.

Parameter	Value	Reference
Animal Model	Spinal Cord Contusion Injury	Not explicitly stated, but common practice
Dosage	3 mg/kg	
Administration Route	Oral Gavage	
Dosing Frequency	Every other day	
Treatment Duration	4 weeks	
Pharmacokinetic Parameters (Day 1)		
Cmax	1,750 ng/mL	
AUC0-24h	10,808 ng.h/mL	
Gene Expression Changes in Spinal Cord		
Genes Returned to Basal Level	82	
Strongly Upregulated Genes	99	
Upregulated DNA Repair Proteins	ATM, BRCA1	

Note: Specific quantitative data on locomotor recovery (e.g., Basso, Beattie, and Bresnahan (BBB) scores) over the treatment period are not readily available in the public domain but would be a critical endpoint for efficacy studies.

Phase 1 Clinical Trial Pharmacokinetics (Healthy Male Volunteers)

A Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) study has been conducted to evaluate the safety, tolerability, and pharmacokinetics of **KCL-286** in healthy male volunteers.

Dose	Cmax (ng/mL)	Tmax (h)	AUC0–24h (h·ng/mL)	t1/2 (h)	Reference
1 mg	-	-	-	7.5	
100 mg	1289.8	4.3	11275.1	4.3	

Note: This table presents available data. A complete dose-escalation table is not publicly available.

Pharmacodynamic Biomarkers

Biomarker	Matrix	Observation	Reference
RAR β 2 mRNA	White Blood Cells	Upregulated in a dose-dependent manner in the Phase 1 SAD study.	

Experimental Protocols

Protocol 1: Rat Spinal Cord Contusion Injury Model and Oral Administration of KCL-286

Objective: To induce a thoracic spinal cord contusion injury in rats and administer **KCL-286** orally to assess its therapeutic effects.

Materials:

- Adult female Sprague-Dawley rats (225-250 g)
- Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)
- Surgical instruments (scalpel, forceps, retractors, rongeurs)
- Spinal cord impactor device (e.g., NYU Impactor)
- KCL-286**

- Vehicle for oral formulation (e.g., 0.5% carboxymethylcellulose)
- Oral gavage needles (16-18 gauge, flexible or curved)
- Sutures
- Analgesics (e.g., buprenorphine)
- Antibiotics

Procedure:

- Animal Preparation:
 - Anesthetize the rat using an approved protocol.
 - Shave the dorsal surface over the thoracic spine.
 - Disinfect the surgical site with an appropriate antiseptic solution.
- Surgical Procedure (Laminectomy):
 - Make a midline incision over the thoracic vertebrae (T8-T11).
 - Dissect the paravertebral muscles to expose the vertebral column.
 - Perform a laminectomy at the T9-T10 level to expose the spinal cord.
- Spinal Cord Contusion:
 - Stabilize the vertebral column using clamps.
 - Position the impactor tip over the exposed spinal cord.
 - Induce a moderate contusion injury (e.g., 10 g weight dropped from a height of 12.5 mm).
- Closure:
 - Suture the muscle layers and close the skin incision.

- Administer post-operative analgesics and antibiotics as per the approved protocol.
- **KCL-286** Formulation and Administration:
 - Prepare a suspension of **KCL-286** in the chosen vehicle at the desired concentration (e.g., to deliver 3 mg/kg).
 - Beginning 24-48 hours post-injury, administer the **KCL-286** formulation or vehicle control via oral gavage every other day for 4 weeks.
 - Oral Gavage Technique:
 - Gently restrain the rat.
 - Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
 - Gently insert the gavage needle into the esophagus and slowly administer the formulation.
 - Monitor the animal for any signs of distress during and after the procedure.
- Post-Operative Care and Functional Assessment:
 - Provide manual bladder expression twice daily until bladder function returns.
 - Monitor for signs of pain, distress, or infection.
 - Assess locomotor recovery weekly using the Basso, Beattie, and Bresnahan (BBB) open-field locomotor scale.

Protocol 2: Phase 1 Single Ascending Dose (SAD) Clinical Trial Design (Illustrative Example)

Objective: To assess the safety, tolerability, and pharmacokinetics of single ascending oral doses of **KCL-286** in healthy volunteers.

Study Design: Double-blind, randomized, placebo-controlled, single-center study.

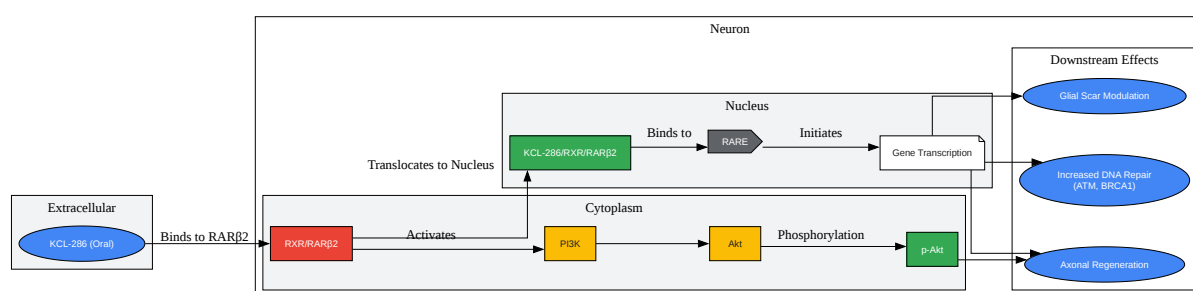
Participant Population: Healthy male volunteers, aged 18-55 years.

Procedure:

- Screening:
 - Obtain informed consent.
 - Perform a comprehensive medical history, physical examination, vital signs, ECG, and clinical laboratory tests.
- Randomization and Dosing:
 - Enroll sequential cohorts of subjects (e.g., 8 subjects per cohort, 6 active: 2 placebo).
 - Administer a single oral dose of **KCL-286** or placebo in an ascending dose manner across cohorts (e.g., 1 mg, 5 mg, 25 mg, 100 mg).
 - A sentinel dosing approach may be used where the first 1-2 subjects in a cohort are dosed, and safety data is reviewed before dosing the remaining subjects.
- Safety and Tolerability Assessments:
 - Monitor vital signs, ECGs, and adverse events at predefined time points.
 - Collect blood and urine samples for clinical laboratory safety tests.
- Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments:
 - Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose) for the determination of **KCL-286** plasma concentrations.
 - Collect blood samples for the analysis of RAR β 2 mRNA expression in white blood cells at baseline and various time points post-dose.
- Dose Escalation:

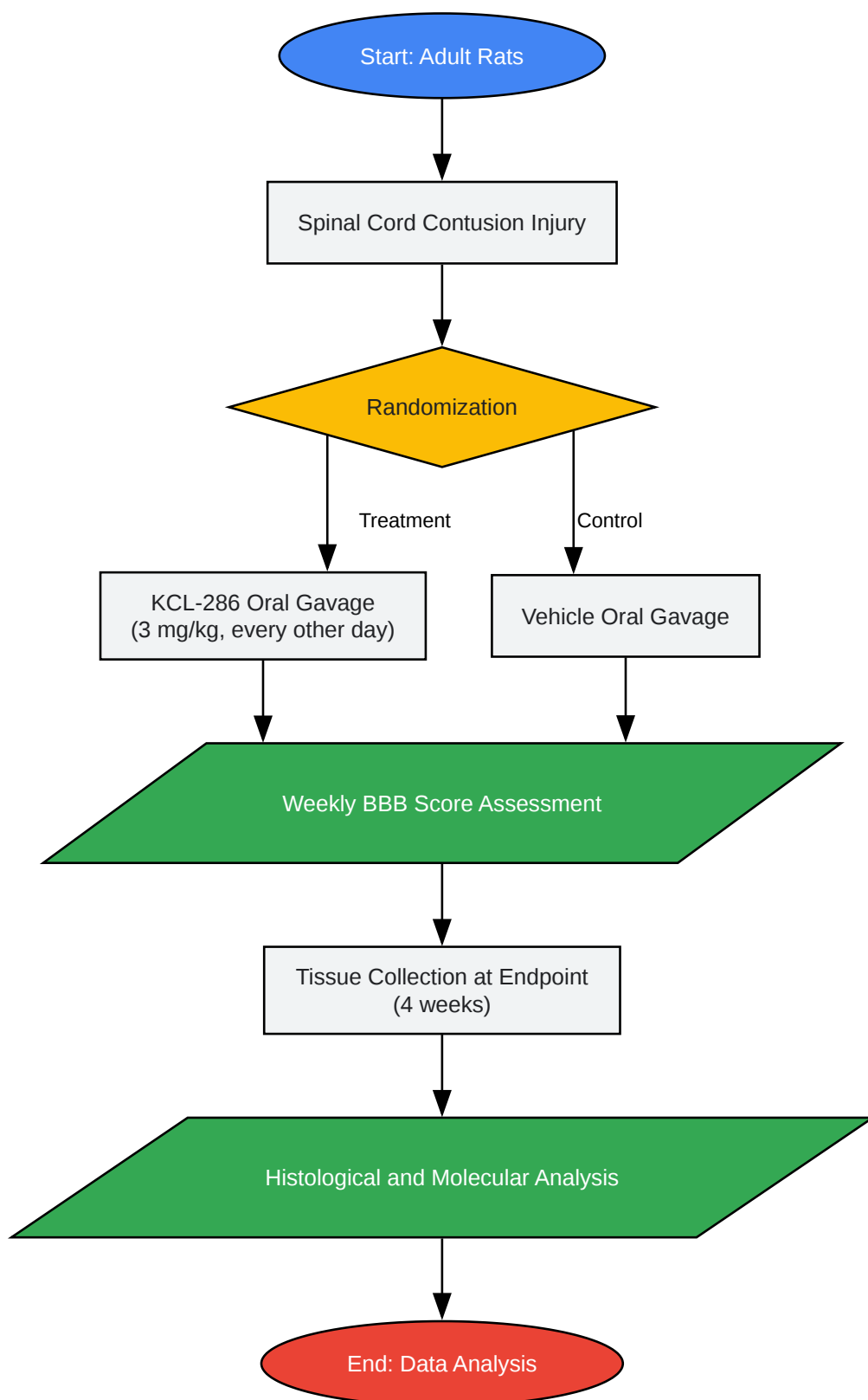
- A safety review committee will review all safety, tolerability, and PK data from each cohort before escalating to the next dose level.

Visualizations



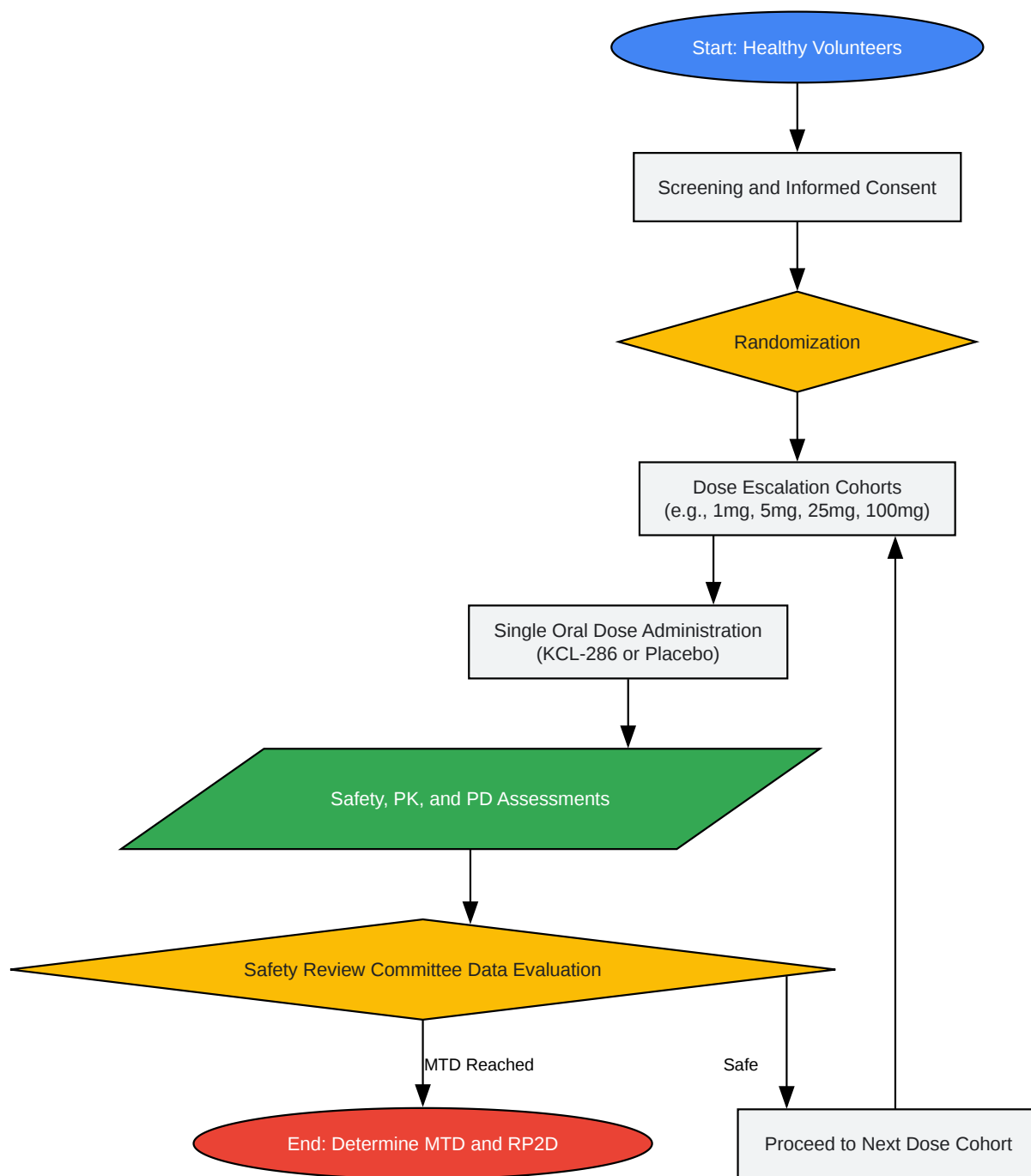
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Caption: **KCL-286** Signaling Pathway.



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Caption: Preclinical Experimental Workflow.



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Caption: Phase 1 SAD Clinical Trial Workflow.

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References

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